molecular formula C10H12N2O B13207800 3-(1-Amino-2-methoxyethyl)benzonitrile

3-(1-Amino-2-methoxyethyl)benzonitrile

Katalognummer: B13207800
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: VRQTVZNPCDOWSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Amino-2-methoxyethyl)benzonitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost. Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Amino-2-methoxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Amino-2-methoxyethyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Amino-2-methoxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group.

    3-Aminobenzonitrile: Contains an amino group but lacks the methoxy group.

    2-Methoxybenzonitrile: Contains a methoxy group but lacks the amino group.

Uniqueness

3-(1-Amino-2-methoxyethyl)benzonitrile is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups makes it a versatile compound for various chemical and biological studies.

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

3-(1-amino-2-methoxyethyl)benzonitrile

InChI

InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-3-8(5-9)6-11/h2-5,10H,7,12H2,1H3

InChI-Schlüssel

VRQTVZNPCDOWSI-UHFFFAOYSA-N

Kanonische SMILES

COCC(C1=CC=CC(=C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.